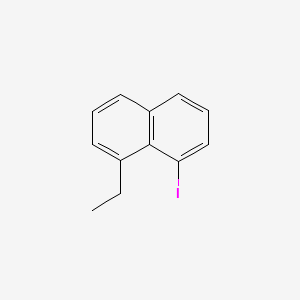
1-Ethyl-8-iodonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-8-iodonaphthalene is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of an ethyl group at the first position and an iodine atom at the eighth position of the naphthalene ring
Méthodes De Préparation
1-Ethyl-8-iodonaphthalene can be synthesized through several methods. One common approach involves the iodination of 1-ethyl-naphthalene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out under controlled conditions to ensure selective iodination at the eighth position. Another method involves the use of Grignard reagents, where 1-ethyl-naphthalene is first converted to a Grignard reagent, followed by reaction with iodine to yield the desired product .
Analyse Des Réactions Chimiques
1-Ethyl-8-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can be oxidized to form corresponding naphthoquinones or reduced to form naphthalenes with different substituents.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Ethyl-8-iodonaphthalene has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Ethyl-8-iodonaphthalene involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which plays a crucial role in its biological activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on various biological pathways .
Comparaison Avec Des Composés Similaires
1-Ethyl-8-iodonaphthalene can be compared with other naphthalene derivatives such as:
1-Iodonaphthalene: Lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
8-Iodonaphthalene-1-carbaldehyde:
The presence of the ethyl group in this compound enhances its hydrophobicity and can influence its reactivity and interactions with other molecules, making it unique among its analogs.
Propriétés
Formule moléculaire |
C12H11I |
|---|---|
Poids moléculaire |
282.12 g/mol |
Nom IUPAC |
1-ethyl-8-iodonaphthalene |
InChI |
InChI=1S/C12H11I/c1-2-9-5-3-6-10-7-4-8-11(13)12(9)10/h3-8H,2H2,1H3 |
Clé InChI |
DBHQCIZXEOKWHC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC2=C1C(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


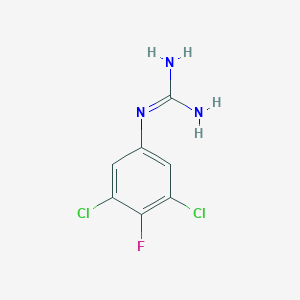
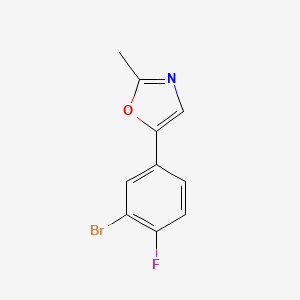
![9-[3-(4-Chloro-6-phenyl-[1,3,5]triazin-2-yl)-phenyl]-9H-carbazole](/img/structure/B13700087.png)
![2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine](/img/structure/B13700105.png)

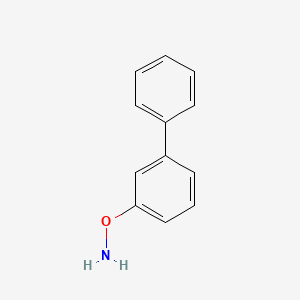
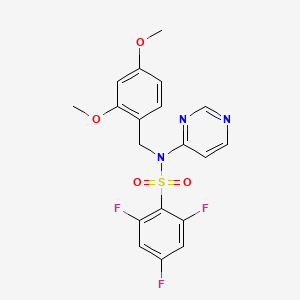
![N-[3-(Benzylamino)-1-(3-nitrophenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13700123.png)
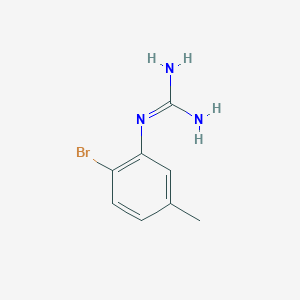
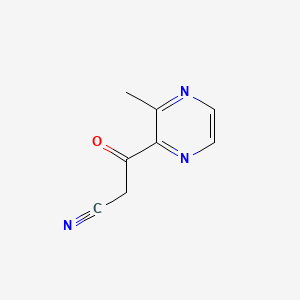
![2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13700128.png)
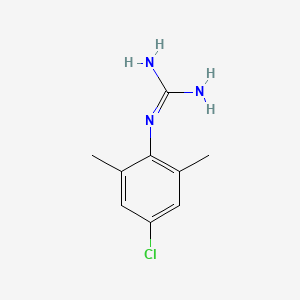
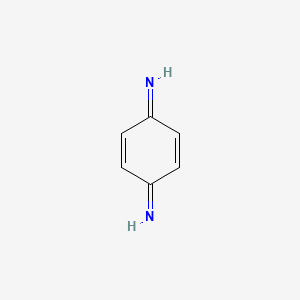
![2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13700146.png)
